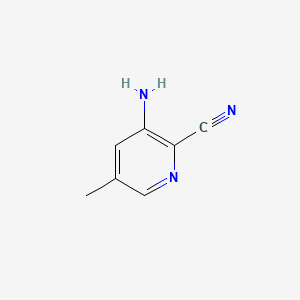

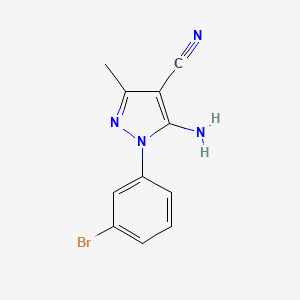

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the category of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . They are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo [1,5- a ]pyrimidines .

Synthesis Analysis

The synthesis of such compounds involves the reaction with 1,3-biselectrophilic reagents . A regioselective, high yield synthesis of 7-amino-5-arylpyrazolo [1,5- a ]pyrimidine-3,6-dicarbonitriles was developed by the reaction of N - (5-amino-4-cyano-1 H -pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones in pyridine at 120°C under controlled microwave heating conditions .Molecular Structure Analysis

The molecular structure of these compounds was established by analytical and spectral data as well as single-crystal diffraction . The relative nucleophilicity of exo- and endocyclic nitrogen atoms in 1-unsubstituted 3 (5)-aminopyrazoles is not clear and contradicting .Chemical Reactions Analysis

The reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones leads to the synthesis of functionally substituted pyrazolo [1,5-a]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including the compound , have been recognized for their potent antileishmanial and antimalarial activities. These compounds can be synthesized and their structures verified through techniques like FTIR and NMR . Specifically, they have been evaluated against Leishmania aethiopica clinical isolates and Plasmodium berghei infected mice, showing promising results in inhibiting these parasites .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. For instance, docking studies on Lm-PTR1 , complexed with Trimethoprim, have justified the better antileishmanial activity of certain pyrazole derivatives . This application is crucial in drug design and discovery, providing insights into the binding affinities and modes of action of potential pharmaceuticals.

Synthesis of Hydrazine-Coupled Pyrazoles

Hydrazine-coupled pyrazoles have been synthesized using this compound as a precursor. The synthesis process involves employing elemental microanalysis and spectroscopic techniques to confirm the formation of the desired products . These derivatives are then used for further pharmacological evaluations.

Chemoselective Reactions

The compound serves as a starting material for chemoselective reactions . Depending on the reaction conditions, such as acidic or basic mediums, different pyrazole derivatives can be obtained. This versatility is essential for creating a library of compounds for various research applications .

Proteomics Research

As a proteomics research tool, this compound can be used to study protein interactions and functions. It may serve as a building block for developing probes or inhibitors that can modulate protein activity, which is vital for understanding disease mechanisms and developing new therapies .

Pharmacophore Development

The structural features of this compound make it a potential pharmacophore for the development of new drugs. Its ability to interact with various biological targets allows researchers to explore its use as a scaffold for designing novel therapeutic agents with improved efficacy and safety profiles .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .

Result of Action

The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . Specifically, the compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It is likely that factors such as temperature, pH, and the presence of other substances could impact the compound’s effectiveness .

Eigenschaften

IUPAC Name |

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBOTSACKFHNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674826 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1072944-89-8 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)